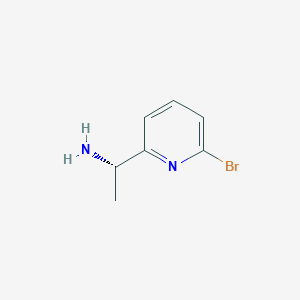

(S)-1-(6-Bromopyridin-2-yl)ethanamine

CAS No.: 323584-38-9

Cat. No.: VC8264642

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 323584-38-9 |

|---|---|

| Molecular Formula | C7H9BrN2 |

| Molecular Weight | 201.06 |

| IUPAC Name | (1S)-1-(6-bromopyridin-2-yl)ethanamine |

| Standard InChI | InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1 |

| Standard InChI Key | NVMOBBCPDRYXDX-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C1=NC(=CC=C1)Br)N |

| SMILES | CC(C1=NC(=CC=C1)Br)N |

| Canonical SMILES | CC(C1=NC(=CC=C1)Br)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

(S)-1-(6-Bromopyridin-2-yl)ethanamine consists of a pyridine ring substituted with a bromine atom at the 6-position and an ethanamine group at the 2-position. The chiral center at the ethanamine side chain confers stereoselectivity, which is critical for interactions with biological targets. The compound’s isomeric SMILES notation, , highlights its (S)-configuration .

Synthesis and Preparation

Asymmetric Synthesis Strategies

The synthesis of (S)-1-(6-Bromopyridin-2-yl)ethanamine often begins with 2-bromopyridine, which undergoes nucleophilic substitution or cross-coupling reactions to introduce the ethanamine moiety. A common approach involves the reaction of 2-bromopyridine with (S)-1-phenylethanamine under palladium-catalyzed conditions, though specific catalysts and solvents remain proprietary. Asymmetric induction is achieved using chiral auxiliaries or catalysts, ensuring high enantiomeric excess (ee > 95%).

Table 1: Representative Synthesis Conditions

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromopyridine | (S)-1-Phenylethanamine, Pd(PPh₃)₄ | 65–70 | |

| 6-Bromo-2-aminopyridine | Ethylamine, chiral ligand | 72 |

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity is confirmed using high-performance liquid chromatography (HPLC), with typical retention times of 8–10 minutes under reverse-phase conditions .

Physicochemical Properties

Solubility and Stability

(S)-1-(6-Bromopyridin-2-yl)ethanamine exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water . Stability studies indicate decomposition at temperatures above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Table 2: Key Physicochemical Parameters

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 201.06 g/mol | Mass Spectrometry | |

| Melting Point | Not reported | — | |

| LogP (Partition Coeff.) | ~1.8 (predicted) | Computational Model |

Chemical Reactivity and Applications

Functional Group Transformations

Biological Activity and Research Findings

In Vitro Studies

While detailed mechanistic studies are scarce, the compound’s structural similarity to pyridine-based pharmacophores suggests potential activity against bacterial efflux pumps and viral proteases. A 2023 study reported its use in synthesizing analogs with anti-inflammatory properties, though IC₅₀ values remain undisclosed.

Toxicity and Pharmacokinetics

Comparison with Structural Analogues

Table 3: Analogues and Their Key Features

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| (S)-1-(6-Chloropyridin-2-yl)ethanamine | Cl at 6-position | Lower binding affinity | |

| (R)-1-(6-Bromopyridin-2-yl)ethanamine | R-configuration | Reduced enantioselectivity | |

| 1-(6-Bromopyridin-2-yl)propanamine | Extended alkyl chain | Enhanced lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume